molecular formula C19H38O3 B1237450 2-Hydroxynonadecanoic acid CAS No. 93361-63-8

2-Hydroxynonadecanoic acid

Cat. No.: B1237450
CAS No.: 93361-63-8
M. Wt: 314.5 g/mol
InChI Key: PYNCEZHRMYECCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxynonadecanoic acid is a 2-hydroxy fatty acid that is nonadecanoic acid substituted by a hydroxy group at position 2. It derives from a nonadecanoic acid.

Scientific Research Applications

Vegetable Oil-based Organogels

  • Application: Organogel formation using hydroxy fatty acids like 2-Hydroxynonadecanoic acid.
  • Key Insight: Hydroxy fatty acids are capable of gelling vegetable oils, influencing gel formation, microstructure, and stability.
  • Reference: Wright & Marangoni (2011).

Supramolecular Aggregate Formation

  • Application: Formation of supramolecular aggregates in solid-state using hydroxy fatty acids.
  • Key Insight: Hydroxy fatty acids can form associated supramolecular structural arrays through intermolecular hydrogen bonding.
  • Reference: Strauch et al. (2000).

Biological Production of Malic Acid

  • Application: Role in biological production of malic acid.
  • Key Insight: Hydroxy fatty acids like this compound contribute to the industrial production of chemicals in food and pharmaceutical industries.
  • Reference: Dai et al. (2018).

Medium-Chain-Length Polyhydroxyalkanoates Biosynthesis

  • Application: Use in biosynthesis of medium-chain-length polyhydroxyalkanoates.
  • Key Insight: 2-alkenoic acids, including this compound, act as raw materials for polymer biosynthesis and recycling.
  • Reference: Sato et al. (2012).

Chiral Auxiliary Compound

  • Application: Use as a chiral auxiliary compound in chemistry.
  • Key Insight: Hydroxy fatty acids can serve as chiral derivatizing agents for amines and alcohols.
  • Reference: Majewska (2019).

Synthesis of ω-Hydroxynonanoic Acid

  • Application: Chemoenzymatic synthesis of ω-Hydroxynonanoic Acid.
  • Key Insight: Hydroxy fatty acids are crucial in the synthesis of high-value chemical compounds.
  • Reference: Koppireddi et al. (2016).

Electrochemical Reduction Studies

  • Application: Electrochemical studies and analysis of hydroxy fatty acids.
  • Key Insight: Understanding the electrochemical aspects of hydroxy fatty acids, which is essential for their application in various scientific fields.
  • Reference: Ferraz et al. (2001).

Properties

CAS No.

93361-63-8

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

2-hydroxynonadecanoic acid

InChI

InChI=1S/C19H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22/h18,20H,2-17H2,1H3,(H,21,22)

InChI Key

PYNCEZHRMYECCB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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